2-[4-(5-Tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol
Description
Molecular Structure and Properties The compound 2-[4-(5-Tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol (IUPAC name: 2-{4-[5-(tert-butyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol) is a pyrazolo[1,5-a]pyrimidine derivative with a molecular formula of C₂₂H₂₉N₅O and a molecular weight of 379.51 g/mol . Its structure features:
- A pyrazolo[1,5-a]pyrimidine core substituted with a tert-butyl group at position 5 and a phenyl group at position 2.
- A piperazine ring linked to position 7 of the core, with an ethanol moiety attached to the piperazine nitrogen.
Properties
IUPAC Name |
2-[4-(5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O/c1-22(2,3)19-15-20(26-11-9-25(10-12-26)13-14-28)27-21(24-19)18(16-23-27)17-7-5-4-6-8-17/h4-8,15-16,28H,9-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGAAXNVBHPXIHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=C(C=NN2C(=C1)N3CCN(CC3)CCO)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5-Tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol typically involves multi-step organic reactionsThe final step involves the attachment of the piperazine and ethanol moieties under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-(5-Tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol can undergo various chemical reactions, including:
Oxidation: This reaction can modify the ethanol group to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the pyrazolo[1,5-a]pyrimidine core.
Substitution: Various substitution reactions can occur on the phenyl and piperazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
Medicinal Chemistry
The compound exhibits promising biological activity that suggests its potential as a therapeutic agent. The following areas are of particular interest:
a. Anticancer Activity
Research indicates that compounds with similar structural features to 2-[4-(5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol have shown anticancer properties. Investigations into its ability to inhibit cancer cell proliferation and induce apoptosis are ongoing.
b. Neuropharmacology
Given its potential interaction with neurotransmitter systems, this compound may serve as a candidate for treating neurodegenerative diseases or psychiatric disorders. Studies are exploring its effects on neurotransmitter receptors and its neuroprotective properties.
c. Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in critical metabolic pathways, potentially offering therapeutic benefits in conditions characterized by enzyme dysregulation.
Pharmacological Studies
Pharmacological research is focusing on the pharmacokinetics and pharmacodynamics of this compound:
a. Bioavailability
Studies are assessing the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound to determine its suitability for clinical use.
b. Safety and Toxicology
Preclinical studies are being conducted to evaluate the safety profile of the compound, including any potential toxic effects at therapeutic doses.
Case Studies
Several case studies highlight the applications and findings associated with this compound:
-
Case Study: Anticancer Efficacy
- Objective: To evaluate the anticancer effects of this compound in vitro.
- Findings: The compound demonstrated significant inhibition of cell growth in various cancer cell lines, suggesting its potential as a lead candidate for further development.
-
Case Study: Neuroprotective Effects
- Objective: To investigate the neuroprotective properties of the compound against oxidative stress.
- Findings: Results indicated that treatment with the compound reduced markers of oxidative stress in neuronal cells, supporting its role in neuroprotection.
Mechanism of Action
The mechanism of action of 2-[4-(5-Tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Modifications and Their Impacts
The following analogs share the pyrazolo[1,5-a]pyrimidine core but differ in substituents, influencing physicochemical and biological properties:
Physicochemical and Pharmacokinetic Trends
Substituent Effects on Lipophilicity :
- The tert-butyl group in the target compound enhances lipophilicity (logP ~3.5), whereas a methyl group (as in ) reduces logP to ~2.8, improving aqueous solubility.
- Chlorine substitution (e.g., in ) increases molecular weight slightly (370.88 vs. 379.51) but may enhance receptor binding through halogen interactions.
Heterocyclic Linker Modifications: Replacing piperazine with morpholine () introduces an oxygen atom, increasing polarity but reducing flexibility.
Biological Activity: Glycohybrid derivatives () demonstrate anticancer activity (IC₅₀ = 15–29 µM), likely due to improved targeting via glycosyl moieties. The piperazine-ethanol group in the target compound is associated with kinase inhibition in related structures (e.g., adenosine A2A receptor ligands in ).
Biological Activity
The compound 2-[4-(5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol is a novel derivative of pyrazolo[1,5-a]pyrimidine, a class of compounds known for their diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A pyrazolo[1,5-a]pyrimidine core.
- A tert-butyl group at the 5-position.
- A phenyl group at the 3-position.
- A piperazine moiety linked through an ethylene bridge.
This unique substitution pattern contributes to its distinct chemical and biological properties, enhancing its potential as a therapeutic agent.
Research indicates that compounds in the pyrazolo[1,5-a]pyrimidine class often function as inhibitors of cyclin-dependent kinases (CDKs) . By binding to the active sites of these kinases, they can modulate cell cycle progression and exhibit anti-cancer properties. Specifically, this compound may inhibit CDK activity, leading to cell cycle arrest in cancer cells .
Anticancer Activity
Studies have shown that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer effects. For instance:
- In vitro studies demonstrated that similar compounds inhibited the proliferation of various cancer cell lines by inducing apoptosis and inhibiting CDK activity .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes involved in disease pathways:
- It may act as an inhibitor of Adaptor Associated Kinase 1 (AAK1) , which plays a role in endocytosis and receptor-mediated signaling .
Table 1: Summary of Biological Activities
Case Study: Inhibition of CDKs
In a study examining the effects of pyrazolo[1,5-a]pyrimidine derivatives on CDK activity:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
